3-Hydroxy Rimantadine-d4

LC-MS/MS Stable Isotope Labeling Bioanalysis

Achieve interference-free quantification of 3-hydroxy rimantadine (22–27% of dose) with this metabolite-specific deuterated internal standard. The +4 Da mass shift corrects for matrix effects, recovery variability, and co-elution issues inherent to non-deuterated or parent-drug analogs, ensuring the analytical accuracy required for robust pharmacokinetic and residue monitoring studies.

Molecular Formula C12H21NO
Molecular Weight 199.33 g/mol
Cat. No. B12413475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Rimantadine-d4
Molecular FormulaC12H21NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)(C2)O)N
InChIInChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D
InChIKeyJVWKHPHTJHFQAN-HUYMCZDOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Rimantadine-d4: A Deuterated Internal Standard for the Major Metabolite of Rimantadine


3-Hydroxy Rimantadine-d4 (CAS: 1217665-49-0) is a stable isotope-labeled analog of 3-hydroxy rimantadine, the primary hydroxylated metabolite of the antiviral drug rimantadine. The compound incorporates four deuterium atoms, resulting in a molecular formula of C12H17D4NO and a molecular weight of 199.33 g/mol, which provides a +4 Da mass shift relative to the unlabeled metabolite (C12H21NO, MW 195.3) . As a deuterated internal standard, it is specifically designed for the accurate quantification of 3-hydroxy rimantadine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for matrix effects and recovery variability during sample preparation [1][2].

Why 3-Hydroxy Rimantadine-d4 Cannot Be Replaced by Non-Deuterated Analogs or Parent Drug Internal Standards


In quantitative bioanalysis, substituting a non-deuterated analog (3-hydroxy rimantadine) for 3-Hydroxy Rimantadine-d4 as an internal standard introduces unacceptably high analytical variability due to co-elution and identical mass-to-charge ratios, precluding accurate matrix effect correction [1]. Similarly, using a parent drug internal standard such as rimantadine-d4 for metabolite quantification is analytically invalid; differences in extraction efficiency, ionization response, and chromatographic retention between the parent drug and the hydroxylated metabolite generate systematic bias in concentration estimates [2]. The distinct metabolic profile of 3-hydroxy rimantadine—accounting for 22–27% of the administered dose in preclinical species versus <2% unchanged parent drug—further mandates a metabolite-specific internal standard to achieve pharmacokinetic accuracy [3].

Quantitative Differentiation Evidence: 3-Hydroxy Rimantadine-d4 Versus Closest Analogs


Isotopic Mass Shift of +4.0 Da Enables Unambiguous MS Distinction from Unlabeled Metabolite

3-Hydroxy Rimantadine-d4 incorporates four deuterium atoms (molecular formula C12H17D4NO), yielding a molecular weight of 199.33 g/mol and a mass-to-charge (m/z) shift of +4.0 Da relative to the non-deuterated 3-hydroxy rimantadine (C12H21NO, MW 195.3 g/mol). This mass difference ensures complete baseline separation in MS/MS selected reaction monitoring (SRM), eliminating ion suppression and cross-talk interference . In contrast, the non-deuterated analog cannot serve as an internal standard for the same analyte due to identical m/z values, rendering it unsuitable for stable isotope dilution assays [1].

LC-MS/MS Stable Isotope Labeling Bioanalysis

Metabolic Abundance: 3-Hydroxy Rimantadine is a Major Circulating Metabolite, Not a Trace Component

In a comparative metabolism study of [14C]rimantadine in rats and dogs, m-hydroxyrimantadine (synonymous with 3-hydroxy rimantadine) accounted for 22–27% of the total administered dose excreted in urine, representing the predominant hydroxylated metabolite in both species. Specifically, in rats, m-hydroxyrimantadine comprised 22% (oral) and 24% (intravenous) of the dose, while in dogs it comprised 27% (oral) and 21% (intravenous) [1]. In contrast, unchanged rimantadine excretion was less than 2% of the administered dose in rats and 3% in dogs, underscoring the metabolic significance of this hydroxylated species [1].

Drug Metabolism Pharmacokinetics In Vivo

Analytical Specificity: Metabolite-Selective Internal Standard Outperforms Parent Drug Internal Standard

In a validated UHPLC-Qtrap-MS method for the simultaneous determination of amantadine and rimantadine in animal feed, rimantadine-d4 was employed as the internal standard for rimantadine, achieving a limit of detection (LOD) of 0.2 μg/kg and a limit of quantification (LOQ) of 0.5 μg/kg, with linearity R² > 0.9994 over 1–200 μg/L [1]. However, this parent drug internal standard cannot be reliably applied to the quantification of the hydroxylated metabolite 3-hydroxy rimantadine due to differences in physicochemical properties (logP, pKa) that alter extraction recovery and ionization efficiency [2]. Using a metabolite-matched deuterated internal standard such as 3-Hydroxy Rimantadine-d4 is analytically mandatory for method accuracy [2].

Method Validation LC-MS/MS Internal Standard Selection

Optimal Research and Industrial Applications for 3-Hydroxy Rimantadine-d4


Quantitative Bioanalysis of Rimantadine Metabolites in Pharmacokinetic Studies

3-Hydroxy Rimantadine-d4 is the preferred internal standard for the LC-MS/MS quantification of 3-hydroxy rimantadine in plasma, urine, and tissue samples from preclinical and clinical pharmacokinetic studies. As demonstrated in the rat and dog metabolism study where m-hydroxyrimantadine constituted 22–27% of the administered dose [1], accurate measurement of this major metabolite is essential for determining metabolic clearance and assessing potential drug-drug interactions. The +4 Da mass shift ensures interference-free quantification even at low ng/mL concentrations .

Method Development and Validation for Antiviral Drug Residue Analysis

In regulatory residue monitoring programs, 3-Hydroxy Rimantadine-d4 serves as a critical internal standard for the development of validated LC-MS/MS methods targeting rimantadine metabolites in food-producing animals. The established method using rimantadine-d4 for parent drug quantification achieved an LOQ of 0.5 μg/kg in feed [2]; extending this approach to metabolite analysis requires the metabolite-specific deuterated analog to maintain comparable sensitivity and accuracy [3].

Metabolite Identification and Structure Elucidation Studies

Researchers investigating the metabolic fate of rimantadine in novel biological systems or species can use 3-Hydroxy Rimantadine-d4 as a co-eluting reference standard to confirm the identity of the 3-hydroxy metabolite by comparing retention time and MS/MS fragmentation patterns. The modest antiviral activity of 3-hydroxy rimantadine relative to the parent drug [4] further underscores the importance of distinguishing parent drug exposure from metabolite exposure when interpreting pharmacodynamic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Rimantadine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.